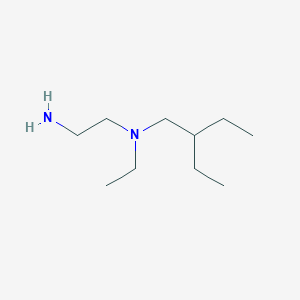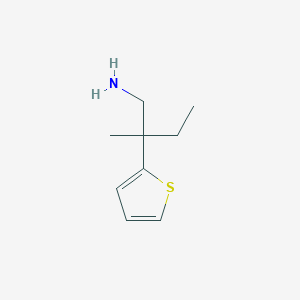
2-Methyl-2-(thiophen-2-YL)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(thiophen-2-YL)butan-1-amine is an organic compound that features a thiophene ring substituted with a methyl group and an amine group. This compound is structurally related to methamphetamine and methiopropamine, which are known for their stimulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(thiophen-2-YL)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Substitution with Methyl and Amine Groups: The thiophene ring is then substituted with a methyl group and an amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thiophen-2-YL)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products
Oxidation: Thiophene-2-carboxylic acid.
Reduction: Various amine derivatives.
Substitution: Halogenated and alkylated thiophene derivatives.
Scientific Research Applications
2-Methyl-2-(thiophen-2-YL)butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(thiophen-2-YL)butan-1-amine involves its function as a norepinephrine-dopamine reuptake inhibitor. This means it increases the levels of norepinephrine and dopamine in the brain by preventing their reuptake into neurons . This action is similar to that of methamphetamine, but with different potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: Structurally similar but with different pharmacological properties.
Methiopropamine: Shares the thiophene ring and amine group but differs in the position of the substituents.
Thiophene-2-ethylamine: Another thiophene derivative with different substituents and applications.
Uniqueness
2-Methyl-2-(thiophen-2-YL)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its selective inhibition of norepinephrine and dopamine reuptake makes it a valuable compound for research in neuropharmacology .
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-2-thiophen-2-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-9(2,7-10)8-5-4-6-11-8/h4-6H,3,7,10H2,1-2H3 |
InChI Key |
OQPOSQUUTDHLKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



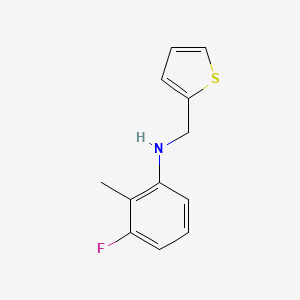
![3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13283247.png)
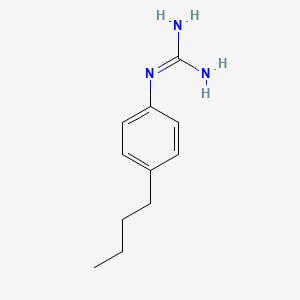
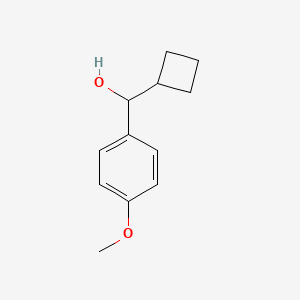

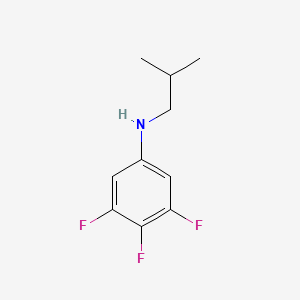
![1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13283259.png)



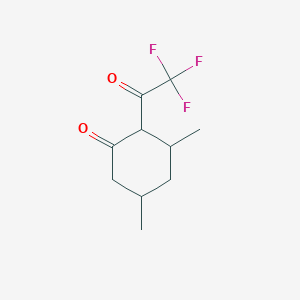
![1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B13283301.png)
